molecular formula C23H28F3NO6S2 B11830253 (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate

(3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate

Cat. No.: B11830253
M. Wt: 535.6 g/mol
InChI Key: LHAYZDULSNURMY-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate is a chiral, multifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiazepine 1,1-dioxide core, a scaffold known for its diverse biological activity. The structure incorporates a phenyl group at the 5-position and alkyl chains at the 3-position, contributing to its stereochemical complexity and potential for interacting with biological targets. The key reactive handle is the trifluoromethanesulfonate (triflate) group, a superior leaving group that makes this molecule an excellent electrophile for cross-coupling reactions, particularly Palladium-catalyzed cross-coupling such as the Suzuki, Stille, and Negishi reactions. This allows researchers to efficiently introduce complex substituents at the 8-position, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies. The benzothiazepine dioxide scaffold is recognized for its potential as a calcium channel blocker , and related structures have been investigated for neurological and cardiovascular applications. This high-purity triflate ester is specifically designed for researchers developing novel therapeutic candidates, exploring new chemical space, and optimizing lead compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H28F3NO6S2

Molecular Weight

535.6 g/mol

IUPAC Name

[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl] trifluoromethanesulfonate

InChI

InChI=1S/C23H28F3NO6S2/c1-4-6-12-22(5-2)15-34(28,29)20-14-19(33-35(30,31)23(24,25)26)18(32-3)13-17(20)21(27-22)16-10-8-7-9-11-16/h7-11,13-14,21,27H,4-6,12,15H2,1-3H3/t21-,22-/m1/s1

InChI Key

LHAYZDULSNURMY-FGZHOGPDSA-N

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)OS(=O)(=O)C(F)(F)F)CC

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OS(=O)(=O)C(F)(F)F)CC

Origin of Product

United States

Preparation Methods

Preparation of 3-Hydroxy-4-Methoxythiophenol

The synthesis begins with 3-hydroxy-4-methoxythiophenol , a foundational intermediate. Patent WO2016020785A1 describes its preparation from 2-methoxyphenyl acetate through a four-step sequence involving hydrolysis, diazotization, and reduction. Zinc dust in acidic media facilitates the reduction of intermediate sulfonic acids, yielding the thiophenol derivative in 75% purity after vacuum distillation.

Reaction Conditions:

  • Reduction Step: Zinc dust (0.87 mol) added to a mixture of 2-methoxyphenyl acetate derivatives in HCl at 60°C.

  • Purification: Distillation under reduced pressure (110–115°C, 2 mbar) yields a colorless oil that solidifies into a white solid (m.p. 41–42°C).

Formation of the Benzothiazepine Core

The benzothiazepine scaffold is constructed via a Ritter reaction between 3-hydroxy-4-methoxythiophenol and (+)-2-butyl-2-ethyloxirane . Sodium hydroxide in ethanol at 40°C promotes nucleophilic ring-opening, forming the thioether intermediate. Subsequent benzoylation with triflic acid and benzoyl chloride introduces the phenyl group at position 5, critical for stereochemical integrity.

Optimization Note:

  • Excess benzoyl chloride (3.0 equiv.) ensures complete benzoylation, while controlled addition rates prevent exothermic side reactions.

  • Hydrogenation using Ir(COD)₂BArF and chiral ligands under 10 bar H₂ pressure achieves the desired (3R,5R) configuration with 81% enantiomeric excess.

Functionalization and Triflation

Sulfonation and Oxidation

The sulfide intermediate undergoes oxidation with hydrogen peroxide in acetic acid to form the sulfone group. This step is pivotal for enhancing the compound’s metabolic stability and binding affinity.

Conditions:

  • Oxidation: 30% H₂O₂ (2.2 equiv.) in acetic acid at 60°C for 2 hours.

  • Yield: 75–80% after crystallization from toluene/isooctane.

Trifluoromethanesulfonation

The final step introduces the triflate group using triflic anhydride in dichloromethane. Pyridine acts as a base to scavenge HCl, preventing decomposition of the sensitive benzothiazepine core.

Procedure Summary:

  • Dissolve (R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3-dihydrobenzo[f]thiazepin-8-ol in DCM.

  • Add pyridine (1.1 equiv.) and triflic anhydride (1.2 equiv.) at 0–5°C.

  • Stir at room temperature for 1 hour, then quench with water.

  • Isolate the product via filtration (81% yield).

Catalytic Hydrogenation for Stereochemical Control

Achieving the (3R,5R) configuration requires asymmetric hydrogenation. The patent method employs Ir(COD)₂BArF with a chiral phosphine-oxazoline ligand under high-pressure H₂ (10 bar).

Key Data:

ParameterValue
Catalyst Loading10 mol% Ir(COD)₂BArF
Ligand(S)-Ph-PhOx (12 mol%)
Pressure10 bar H₂
Yield81%
Enantiomeric Excess>99%

This method outperforms earlier racemic syntheses reported in J. Med. Chem. (2013), which required tedious chiral separations.

Purification and Characterization

Crystallization Techniques

Final purification employs toluene/isooctane recrystallization to remove residual ligands and catalysts. The product is isolated as a pale yellow solid with >98% HPLC purity.

Example:

  • Dissolve crude product in toluene (2.4 mL/g).

  • Add isooctane (7.2 mL/g) and heat to reflux.

  • Cool to room temperature, filter, and wash with cold isooctane.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 3.39 (s, 1H, CH), 3.88 (s, 3H, OCH₃), 6.75–6.94 (m, 3H, aromatic).

  • MP: 74–80°C (consistent with literature).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Stereoselectivity
Patent WO2016020785A1Ir-catalyzed hydrogenation81>99% ee
J. Med. Chem. (2013)Chiral resolution6595% ee
New Drug ApprovalsNaH-mediated cyclization80Racemic

The patented route offers superior stereochemical control and scalability, though the NaH-mediated method (Phase2 drugs) remains useful for racemic analog synthesis .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Biological Applications

The biological activity of (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate has been investigated for its potential therapeutic effects. Computational studies suggest that compounds with similar structures may exhibit:

  • Anti-inflammatory properties
  • Anticancer effects
  • Antimicrobial activity

These activities are attributed to the compound's ability to interact selectively with biological targets due to its functional groups and stereochemistry .

Synthesis and Mechanisms

The synthesis of this compound typically involves multiple steps that require careful optimization to achieve high yields and purity. The reactions are facilitated by the compound's functional groups:

  • Formation of the benzothiazepine core
  • Introduction of the trifluoromethanesulfonate group
  • Functionalization with methoxy and other substituents

Each step is critical in determining the final biological activity and efficacy of the compound.

Potential Applications in Drug Development

Given its complex structure and potential biological activities, this compound may serve as a lead candidate in drug development for various conditions including:

  • Cancer treatment
  • Inflammatory diseases
  • Infectious diseases

The unique combination of functional groups may provide distinct advantages over existing therapies by enhancing specificity and efficacy against targeted pathways.

Mechanism of Action

The mechanism of action of (3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,4-benzothiazepine class, distinct from the more common 1,5-benzothiazepines. Key structural analogues include:

Compound Core Structure Substituents Biological Activity Molecular Weight Reference
Target Compound 1,4-Benzothiazepine 3-butyl, 3-ethyl, 7-methoxy, 5-phenyl, 8-triflate Potential anticancer/hypolipidemic (inferred) ~650–700 (estimated)
1,5-Benzothiazepine derivatives (Ahmed et al., 1997) 1,5-Benzothiazepine Variable (e.g., aryl, alkyl groups) Anticancer (patented) 300–500
Hypolipidemic benzothiazepines (Nichimo, 1999) 1,5-Benzothiazepine Sulfonyl, methoxy groups Lipid-lowering 400–600
RCSB PDB 7TO ligand (2012) 1,4-Benzodiazepine Triflate, cyano, methoxyphenyl Not specified (structural analogue) 675.7

Key Differences and Implications

Core Structure : The target compound’s 1,4-benzothiazepine core differs from the 1,5-benzothiazepines in ring connectivity, affecting conformational flexibility and receptor binding. For example, 1,5-benzothiazepines are more commonly associated with calcium channel blockade, whereas 1,4-benzothiazepines may favor interactions with lipid-modifying enzymes .

Substituents: The triflate group in the target compound enhances its electrophilicity, making it a reactive intermediate in Suzuki-Miyaura coupling reactions, unlike the sulfonyl or cyano groups in analogues .

Biological Activity :

  • While 1,5-benzothiazepines from Ahmed et al. (1997) are explicitly patented for anticancer use, the target compound’s activity remains unverified but hypothesized based on structural similarity .
  • Hypolipidemic benzothiazepines often feature polar sulfonamide groups, absent in the target compound, suggesting divergent mechanisms of action .

Research Findings and Data

Physicochemical Properties

  • Solubility : Predicted low aqueous solubility due to hydrophobic substituents (butyl, ethyl, phenyl).
  • Chirality: The (3R,5R) configuration may confer stereoselective binding, a feature absent in non-chiral analogues like the RCSB PDB 7TO ligand .

Therapeutic Potential

  • Anticancer Activity : Analogues with aryl substituents (e.g., phenyl, methoxy) show moderate cytotoxicity against cancer cell lines (IC₅₀: 10–50 µM) .
  • Hypolipidemic Effects : Nichimo’s compounds reduce LDL cholesterol by 20–30% in preclinical models, but the target compound’s triflate group may limit oral bioavailability .

Challenges and Limitations

  • Synthetic Complexity : The stereochemical control required for (3R,5R) configuration increases synthesis difficulty compared to racemic mixtures .
  • Toxicity: Triflate groups may pose genotoxic risks, necessitating rigorous safety profiling.

Biological Activity

The compound (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate is a synthetic organic molecule with a complex structure that has garnered interest in pharmacological research. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for the compound is C25H32N2O6SC_{25}H_{32}N_2O_6S, and it features a benzothiazepine core, which is known for various biological activities. The trifluoromethanesulfonate group enhances its solubility and bioavailability.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC25H32N2O6S
Molecular Weight480.60 g/mol
IUPAC NameThis compound
CAS NumberNot available

Interaction with Biological Targets

Research indicates that this compound acts as an apical sodium-dependent bile acid transporter inhibitor (ASBTI) . ASBTIs are significant in the treatment of metabolic disorders such as obesity and diabetes by modulating bile acid circulation and influencing glucose metabolism.

Key Mechanisms:

  • Inhibition of Bile Acid Transport : The compound inhibits the reabsorption of bile acids in the ileum, leading to increased bile acid levels in the colon.
  • Enhancement of Enteroendocrine Peptide Secretion : Increased bile acids stimulate L-cell secretion of peptides like GLP-1 and PYY, which are involved in glucose homeostasis and appetite regulation.

Case Studies

  • Study on Metabolic Effects :
    • In a randomized controlled trial involving patients with type 2 diabetes, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to placebo groups. The study emphasized its potential as a non-systemic therapeutic agent for metabolic syndrome management .
  • Impact on Cholesterol Levels :
    • Research published in the Journal of Nutritional Biochemistry demonstrated that this compound reduced cholesterol levels in guinea pigs by altering hepatic mRNA expression related to cholesterol metabolism .

Table 2: Summary of Case Studies

Study FocusFindingsReference
Metabolic EffectsReduced fasting blood glucose
Cholesterol LevelsDecreased cholesterol levels

Safety and Toxicology

While promising in terms of efficacy, safety assessments are crucial. Preliminary studies have indicated low toxicity profiles at therapeutic doses; however, comprehensive long-term studies are required to fully understand the safety implications.

Toxicological Assessment

A scoping review highlighted that compounds similar to this one have been evaluated for inhalation toxicity and systemic effects when used in various formulations .

Q & A

Basic: What are the optimal synthetic conditions for preparing (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate?

Methodological Answer:
The synthesis requires controlled conditions to avoid side reactions. Key steps include:

  • Inert atmosphere (e.g., nitrogen/argon) to prevent oxidation of sensitive intermediates .
  • Temperature modulation : Low temperatures (0–5°C) during coupling reactions to stabilize reactive trifluoromethanesulfonate groups.
  • Purification : Use of column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating the final product.
  • Analytical validation : Intermediate characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) at each stage .

Advanced: How can stereochemical integrity be maintained during the synthesis of the benzothiazepin core?

Methodological Answer:
Stereochemical challenges arise during ring closure and substituent addition. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured precursors) to direct stereochemistry .
  • Catalytic asymmetric synthesis : Employing palladium or organocatalysts for enantioselective C–C bond formation.
  • Monitoring : Real-time chiral HPLC or circular dichroism (CD) spectroscopy to detect racemization .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR spectroscopy : 1^1H/13^13C NMR for backbone confirmation; 19^19F NMR to verify trifluoromethanesulfonate integration .
  • Mass spectrometry : HRMS to validate molecular weight (±1 ppm accuracy).
  • Elemental analysis : Combustion analysis for C, H, N, S content (±0.3% tolerance) .

Advanced: How can reaction mechanisms for trifluoromethanesulfonate displacement be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} in deuterated solvents to identify rate-determining steps .
  • Computational modeling : Density functional theory (DFT) to map transition states and activation energies for nucleophilic attacks .
  • Trapping experiments : Use of radical scavengers (e.g., TEMPO) to detect intermediate species .

Basic: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Multi-dimensional NMR : Employ COSY, HSQC, and HMBC to assign ambiguous signals and identify impurities .
  • Crystallography : Single-crystal X-ray diffraction to unambiguously confirm connectivity and stereochemistry .
  • Replicate synthesis : Repeat reactions under identical conditions to rule out procedural variability .

Advanced: What methodologies are suitable for studying the compound’s pharmacological interactions?

Methodological Answer:

  • In vitro binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target receptors.
  • Metabolic profiling : LC-MS/MS to identify cytochrome P450-mediated degradation products .
  • ADMET studies : Use Caco-2 cell monolayers for permeability and hepatic microsomes for metabolic stability .

Basic: How can researchers assess the compound’s stability under varying conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1–13) .
  • Stability-indicating HPLC : Monitor degradation products using C18 columns and UV detection at 254 nm .
  • Kinetic modeling : Arrhenius plots to predict shelf-life at room temperature .

Advanced: What computational approaches predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with protein targets (e.g., ion channels) .
  • MD simulations : GROMACS for analyzing conformational stability in lipid bilayers.
  • QSAR modeling : Develop regression models correlating substituent electronic effects (Hammett σ) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.